2-Cyclopropyl-4-iodobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZWYSKPPNXFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225144-00-1 | |
| Record name | 2-cyclopropyl-4-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 2 Cyclopropyl 4 Iodobenzonitrile and Its Precursors
Halogenation Strategies for Benzonitrile (B105546) Derivatives
The introduction of an iodine atom at the C-4 position of the benzonitrile ring is a critical step. This can be achieved through direct iodination or by halogen exchange from a precursor.
Direct iodination of a benzonitrile derivative is a common strategy. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. For instance, in a precursor like 2-aminobenzonitrile, the amino group, being a strong ortho-, para-director, activates the C-5 position (para to the amino group), making it the preferred site for iodination. Various iodinating agents can be employed, including molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) with an acid catalyst. researchgate.net The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield. For less activated benzonitrile systems, stronger iodinating conditions, such as using I₂/NaIO₄ in concentrated sulfuric acid, may be necessary to achieve direct iodination. organic-chemistry.org
| Reagent System | Substrate Type | Key Features |
| I₂ / Oxidant | Electron-rich aromatics (e.g., 2-aminobenzonitrile) | Mild conditions, good regioselectivity for activated positions. |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated and some deactivated aromatics | Versatile, allows for fine-tuning of reactivity through catalyst choice. researchgate.net |
| I₂ / NaIO₄ / H₂SO₄ | Deactivated arenes | Strong electrophilic iodinating agent for less reactive substrates. organic-chemistry.org |
An alternative to direct iodination is a halogen exchange reaction, often referred to as the Finkelstein reaction. manac-inc.co.jp This method is particularly useful when direct iodination is not feasible or gives poor selectivity. A common precursor for this approach is a dihalobenzonitrile, such as 2-fluoro-4-bromobenzonitrile. rsc.org The bromine atom at the C-4 position can be selectively replaced by iodine. This exchange can be facilitated by various reagents, including sodium iodide in a suitable solvent. manac-inc.co.jp Another approach involves a magnesium-halogen exchange, where an organomagnesium reagent is formed at the site of the bromine, which can then be reacted with an iodine source. harvard.edu This method offers high functional group tolerance, which is advantageous when dealing with sensitive molecules. harvard.edu
Introduction of the Cyclopropyl (B3062369) Moiety
The incorporation of the cyclopropyl group onto the benzonitrile ring is typically achieved through transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions offer a powerful and versatile method for forming carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are the most widely used methods for introducing the cyclopropyl group. mdpi.com These reactions generally involve the coupling of an aryl halide (or triflate) with a cyclopropyl organometallic reagent.
The Suzuki-Miyaura coupling reaction, which utilizes a boronic acid as the organometallic partner, is a highly effective method for this transformation. audreyli.comrsc.org Cyclopropylboronic acid is a stable, easy-to-handle reagent that can be coupled with an aryl halide, such as 2-halo-4-iodobenzonitrile, in the presence of a palladium catalyst and a base. audreyli.comresearchgate.net The reaction is tolerant of a wide range of functional groups, including the nitrile group present in the substrate. audreyli.com The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields. rsc.org For instance, bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) have been shown to be effective in challenging Suzuki couplings. rsc.org
| Catalyst System | Coupling Partner | Key Features |
| Pd(OAc)₂ / P(Cy)₃ / Base | Aryl Bromide | Efficient for coupling with aryl bromides, tolerant of various functional groups. audreyli.com |
| Pd₂(dba)₃ / P(tBu)₃ / Base | Aryl Chloride | Effective for more challenging couplings with aryl chlorides. rsc.org |
| Pd(dppf)Cl₂ / Base | Aryl Chloride | Can be effective, but may be less so for challenging substrates compared to more modern catalyst systems. beilstein-journals.org |
Besides cyclopropylboronic acid, other cyclopropyl organometallic reagents can be employed in cross-coupling reactions. Cyclopropylmagnesium bromide, a Grignard reagent, can be coupled with aryl halides in a Negishi-type reaction, often catalyzed by palladium or nickel. organic-chemistry.orgprepchem.com The use of zinc bromide as an additive can sometimes improve the efficiency of these couplings. organic-chemistry.org Another option is the use of tricyclopropylbismuth, which can be coupled with aryl halides under palladium catalysis in a reaction that is tolerant of numerous functional groups and does not require anhydrous conditions. organic-chemistry.org These alternative organometallic reagents provide additional synthetic routes to 2-cyclopropyl-4-iodobenzonitrile, expanding the toolkit available to synthetic chemists.
Non-Catalytic Cyclopropanation Approaches
While catalytic methods are common, several non-catalytic approaches are highly effective for the formation of cyclopropane (B1198618) rings. These methods are particularly relevant for the synthesis of precursors to this compound.
One of the most prominent non-catalytic methods is the Simmons-Smith reaction . This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (B129776) and a zinc-copper couple. chemistrylearner.com The carbenoid then reacts with an alkene in a concerted, stereospecific manner to form the cyclopropane ring. chemistrylearner.com For the synthesis of a precursor to this compound, this would involve the cyclopropanation of a vinyl or allyl-substituted 4-iodoaniline (B139537) or 4-iodobenzyl derivative. The reaction is known for its broad functional group tolerance, which is advantageous when working with complex molecules. chemistrylearner.com The mechanism proceeds through a "butterfly-shaped" transition state, ensuring that the stereochemistry of the starting alkene is retained in the cyclopropane product. mdpi.com
Another significant non-catalytic method is the Corey-Chaykovsky reaction . This approach utilizes sulfur ylides, most commonly trimethylsulfoxonium (B8643921) iodide, to cyclopropanate α,β-unsaturated carbonyl compounds. nih.gov In the context of synthesizing precursors for the target molecule, this reaction could be applied to a chalcone (B49325) derivative, such as a 2-hydroxychalcone, to produce a donor-acceptor cyclopropane. nih.gov The reaction is initiated by the deprotonation of the sulfoxonium salt to form the ylide, which then adds to the unsaturated system to form the cyclopropane ring.
Nitrile Group Functionalization and Installation
The introduction of the nitrile (-CN) group is a critical step in the synthesis of this compound. This can be achieved either by direct cyanation of an aryl halide precursor or by the conversion of other functional groups.
The direct conversion of an aryl halide, such as 2-cyclopropyl-4-iodobenzene, to the corresponding nitrile is a powerful and widely used transformation. Transition-metal catalysis, particularly with palladium, is the most common approach. rsc.org
Palladium-catalyzed cyanation has been extensively developed since its discovery in 1973. rsc.orgrsc.org These reactions typically involve an aryl halide (iodides being the most reactive), a cyanide source, and a palladium catalyst with a suitable ligand. researchgate.netresearchgate.net A significant advancement in this area is the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is considered a non-toxic food additive. nih.gov This makes the process safer and more environmentally benign. researchgate.net Modern protocols often work under mild conditions, with some reactions proceeding at room temperature to 40°C in aqueous media. acs.org
Nickel-catalyzed cyanation offers a cost-effective alternative to palladium. researchgate.net These methods can also be used for the reductive cyanation of aryl halides using electrophilic cyanating reagents like 2-methyl-2-phenyl malononitrile (B47326) (MPMN), which avoids the release of free cyanide. acs.org
Copper-catalyzed cyanation , representing the more traditional Rosenmund-von Braun reaction, has also seen modern improvements. nih.gov These systems can also utilize K₄[Fe(CN)₆] as the cyanide source. researchgate.net
| Catalyst Metal | Typical Cyanide Source | Key Features | References |
|---|---|---|---|
| Palladium (Pd) | K₄[Fe(CN)₆], Zn(CN)₂, TMSCN | High efficiency, broad substrate scope, mild reaction conditions possible. | rsc.orgrsc.orgnih.gov |
| Nickel (Ni) | MPMN, Cyanogen bromide | Cost-effective, can proceed via reductive coupling pathways. | researchgate.netacs.org |
| Copper (Cu) | CuCN, K₄[Fe(CN)₆] | Traditional method, modern protocols use less toxic cyanide sources. | researchgate.netnih.gov |
An alternative to direct cyanation is the conversion of an existing functional group on the 2-cyclopropyl-4-iodophenyl scaffold into a nitrile.
The dehydration of primary amides is a classic and reliable method for nitrile synthesis. orgoreview.com A precursor such as 2-cyclopropyl-4-iodobenzamide can be treated with a variety of dehydrating agents to yield the desired nitrile. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.comcommonorganicchemistry.com More modern and milder methods have been developed using reagents like tris(dimethylamino)phosphine (P(NMe₂)₃) or triphenylphosphite (P(OPh)₃). nih.govacs.org
Another versatile route is the conversion of aldehydes . A precursor like 2-cyclopropyl-4-iodobenzaldehyde can be transformed into the nitrile through several one-pot procedures. One method involves heating the aldehyde with O-(diphenylphosphinyl)hydroxylamine (DPPH). acs.org Another approach is the iodine-catalyzed oxidation of an aldehyde using tert-butyl hydroperoxide (TBHP) as the oxidant and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org The Schmidt reaction, using azidotrimethylsilane (B126382) (TMSN₃) in the presence of an acid catalyst, can also efficiently convert aromatic aldehydes to nitriles. nih.gov
| Starting Functional Group | Precursor Example | Reagents | References |
|---|---|---|---|
| Primary Amide | 2-Cyclopropyl-4-iodobenzamide | POCl₃, SOCl₂, P₂O₅, P(NMe₂)₃ | orgoreview.comcommonorganicchemistry.comnih.gov |
| Aldehyde | 2-Cyclopropyl-4-iodobenzaldehyde | DPPH, I₂/TBHP/NH₄OAc, TMSN₃/TfOH | acs.orgrsc.orgnih.gov |
Advanced Synthetic Protocols
Recent advancements in synthetic chemistry offer more efficient and sustainable routes for the functionalization of aryl halides, which are directly applicable to the synthesis of this compound.
Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. Ball milling has been successfully applied to the cyanation of aryl halides. rsc.orgresearchgate.net This technique often avoids the need for bulk solvents, reducing waste and simplifying workup procedures. rsc.org For example, the palladium-catalyzed cyanation of aryl bromides and iodides using the non-toxic K₄[Fe(CN)₆] can be performed in a solid-state reaction promoted by an electromagnetic mill. rsc.org Yields of up to 90% have been achieved in as little as four hours at room temperature using catalytically active milling balls, providing a safer and more efficient reaction environment. rsc.orgresearchgate.net
Halogen-metal exchange reactions are a cornerstone of organometallic chemistry, allowing for the formation of a carbon-metal bond that can then react with various electrophiles. These reactions are typically performed at very low temperatures (e.g., -78°C to -100°C) to prevent unwanted side reactions, especially with sensitive functional groups. tcnj.edusciencemadness.org
For a substrate like 2-bromo-4-iodobenzonitrile (B1379542) or a related precursor, a low-temperature halogen-metal exchange using an organolithium reagent like n-butyllithium or t-butyllithium can selectively replace one of the halogen atoms (typically the bromine or iodine, depending on conditions and the specific organolithium reagent) with lithium. tcnj.edusciencemadness.org This newly formed aryllithium species is a potent nucleophile that can then be used to introduce the cyclopropyl group or other functionalities. The chemoselectivity of these reactions at low temperatures allows for the presence of electrophilic groups like nitriles, which might otherwise react with the organolithium reagent at higher temperatures. tcnj.edu Patent literature describes a synthetic sequence for a related compound starting from an aryl bromo iodobenzonitrile, which undergoes halogen-metal exchange followed by subsequent reaction steps. google.com
Photochemical and Electrochemical Synthesis Considerations
The application of photochemical and electrochemical methods offers alternative synthetic routes that often proceed under mild conditions, providing pathways to key intermediates and potentially the final product, this compound. These techniques rely on the generation of highly reactive species, such as radical ions or electrophilic iodine cations, through light-induced electron transfer or controlled-potential electrolysis.
Electrochemical Synthesis
Electrochemical methods present a practical approach for the iodination of aromatic compounds. The core principle involves the anodic oxidation of molecular iodine (I₂) to generate an electrophilic iodine species (I⁺), which then reacts with an aromatic substrate. acs.orgresearchgate.net This process avoids the need for harsh chemical oxidants.
Research has demonstrated the successful electrochemical iodination of a variety of aromatic compounds. A general procedure involves generating I⁺ through the electrochemical oxidation of I₂ in acetonitrile (B52724) (CH₃CN) with sulfuric acid (H₂SO₄) as a supporting electrolyte. acs.orgresearchgate.net The selectivity of the reaction, particularly the ratio of para to ortho isomers for monosubstituted benzenes, can be significantly improved by using dimethoxyethane as a cosolvent during the reaction of the generated I⁺ with the aromatic compound. acs.orgresearchgate.net
A key consideration in electrochemical iodination is the choice of anode material. Studies have shown that using a glassy carbon anode for the anodic oxidation of I₂ can lead to high selectivity and yield. For instance, the electrochemical iodination of benzonitrile using this method resulted in an 84% yield of the para-iodinated product, 4-iodobenzonitrile (B145841). d-nb.info This highlights a viable electrochemical route to a crucial precursor for this compound. The high yields achieved for various substituted benzenes underscore the robustness of this technique.
Table 1: Electrochemical Iodination of Substituted Benzenes
| Substrate | Product | Yield (%) |
|---|---|---|
| Anisole | 4-Iodoanisole | 97 |
| Toluene | 4-Iodotoluene | 92 |
| Benzonitrile | 4-Iodobenzonitrile | 84 |
| Bromobenzene | 4-Iodobromobenzene | 73 |
Data sourced from a study utilizing a glassy carbon anode for the generation of I⁺ species. d-nb.info
Furthermore, the electrochemical reduction of 4-iodobenzonitrile has been explored, demonstrating the possibility of C-I bond cleavage to form aryl anions, which can then be used in coupling reactions. researchgate.netmdpi.com While not a direct synthesis of the target compound, this reactivity showcases the potential for electrochemical methods in the further functionalization of the iodinated precursor.
Photochemical Synthesis
Photochemical strategies, particularly those involving photoredox catalysis, open avenues for the formation of carbon-carbon and carbon-halogen bonds under mild, light-induced conditions.
While direct photochemical synthesis of this compound is not prominently documented, photochemical methods are relevant for the synthesis of its precursors. For instance, 4-iodobenzonitrile itself can be synthesized from 4-bromobenzonitrile (B114466) via a photo-induced aromatic Finkelstein (halogen exchange) reaction. This approach highlights the potential of photocatalysis for installing the iodo group onto the benzonitrile core.
The introduction of the cyclopropyl group onto the aromatic ring via photochemical means is another area of consideration. Photoredox catalysis has been successfully employed for the C-H cyclopropylation of complex, drug-like molecules, suggesting its potential applicability for the synthesis of 2-cyclopropylbenzonitrile (B1355407) from benzonitrile. ethz.ch These reactions often proceed through the generation of radical intermediates under visible light irradiation. ethz.chnih.gov
The reactivity of 4-iodobenzonitrile under photochemical conditions has also been studied. It can serve as a radical precursor, where the carbon-iodine bond is cleaved upon irradiation. unibo.it For example, irradiation of 4-iodobenzonitrile in the presence of 1,1-diphenylethene in methanol (B129727) leads to a series of products derived from radical and photoinduced electron transfer (PET) pathways. cdnsciencepub.com This inherent photoreactivity underscores the importance of carefully controlling reaction conditions when designing a photochemical synthesis involving this scaffold.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Cyclopropylbenzonitrile |
| 4-Iodobenzonitrile |
| 4-Bromobenzonitrile |
| Benzonitrile |
| Anisole |
| Toluene |
| Bromobenzene |
| 4-Iodoanisole |
| 4-Iodotoluene |
| 4-Iodobromobenzene |
| 1,1-Diphenylethene |
| Iodine |
| Acetonitrile |
| Sulfuric Acid |
Chemical Reactivity and Profile of 2 Cyclopropyl 4 Iodobenzonitrile
Participation in Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for cross-coupling reactions due to the high polarizability and relatively low bond strength of the C-I bond. It readily participates in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. acs.org For example, it can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position of the benzonitrile (B105546) ring. This reactivity is fundamental to its application as a building block. google.comgoogle.com
Nickel-Catalyzed Transformations
Physical and Spectroscopic Data
The compound is a solid at room temperature. biosynth.com Its key identifying properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2225144-00-1 | biosynth.com |
| Molecular Formula | C₁₀H₈IN | biosynth.com |
| Molecular Weight | 269.1 g/mol | biosynth.com |
| InChI Key | YYZWYSKPPNXFQV-UHFFFAOYSA-N | uni.lu |
| SMILES | C1CC1C2=C(C=CC(=C2)I)C#N | uni.lu |
| Predicted XlogP | 3.2 | uni.lu |
Iv. Mechanistic Investigations of 2 Cyclopropyl 4 Iodobenzonitrile Reactions
Elucidation of Reaction Pathways in Cross-Coupling
Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 2-cyclopropyl-4-iodobenzonitrile, the aryl-iodide bond is a key site for such transformations, which typically proceed via transition-metal catalysis. The mechanistic pathways for these couplings are diverse, with the specific route often depending on the catalyst, ligands, and reaction conditions.
Single Electron Transfer (SET) pathways are frequently implicated in nickel-catalyzed cross-electrophile coupling (XEC) reactions. acs.orgucl.ac.uk In these mechanisms, the catalyst facilitates the transfer of single electrons, leading to the formation of radical intermediates. ucl.ac.uk Mechanistic studies on the cross-coupling of 4-iodobenzonitrile (B145841) with cyclopropylmethyl iodide, a reaction analogous to intramolecular transformations involving this compound, have provided direct evidence for an SET process. researchgate.netchemrxiv.org
The classical and most common mechanism for many cross-coupling reactions, particularly those catalyzed by palladium, involves a two-electron process characterized by oxidative addition and reductive elimination steps. umb.edulibretexts.orgacs.org In this cycle, a low-valent metal catalyst, typically Pd(0) or Ni(0), initiates the reaction by inserting into the carbon-iodine bond of this compound. umb.edujimdo.com
Oxidative Addition: This initial step involves the cleavage of the aryl-iodide bond and the formation of two new bonds to the metal center, resulting in a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). umb.edujimdo.com The metal center formally loses two electrons, and its coordination number increases. umb.edu The reactivity of the metal towards oxidative addition is significantly influenced by the nature of the ancillary ligands; strongly electron-donating ligands favor this step by stabilizing the resulting higher oxidation state. jimdo.comresearchgate.net For aryl halides, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl, making the C-I bond in this compound highly susceptible to this transformation. researchgate.net
Reductive Elimination: Following transmetalation (in the case of coupling with an organometallic reagent) or migratory insertion, the two organic fragments are bound to the metal center. The final, product-forming step is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed, and the organic product is expelled from the coordination sphere of the metal. libretexts.org This process is the microscopic reverse of oxidative addition; the metal's oxidation state decreases by two, and it is regenerated for the next catalytic cycle. umb.edu For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation to one another on the metal center. umb.edulibretexts.org
This Pd(0)/Pd(II) catalytic cycle is central to widely used reactions like the Suzuki-Miyaura and Sonogashira couplings. acs.org
Understanding Cyclopropyl (B3062369) Group Behavior in Reactivity
The cyclopropyl group, though often considered a saturated alkyl substituent, possesses unique electronic properties due to its significant ring strain and the p-character of its C-C bonds. wikipedia.org This makes it an active participant in many reactions, rather than a passive spectator.
In reactions proceeding through radical intermediates, the cyclopropyl group can direct the reaction's course through radical cascade processes. nih.gov The formation of an α-cyclopropyl radical, for instance, can lead to a cascade of events. nih.gov In a nickel-catalyzed dicarbofunctionalization reaction, an α-cyclopropyl radical was generated, which then participated in subsequent steps. nih.gov The presence of the cyclopropyl ring introduces the possibility of competitive reaction pathways: direct functionalization preserving the ring, or ring-opening to form a linear alkyl radical. nih.gov This branching point is a hallmark of radical cascades involving cyclopropyl groups, where the fate of the radical intermediate dictates the final product structure. nih.govnih.gov
The decision point between preserving or opening the cyclopropyl ring is governed by the energetic landscape of the competing pathways. nih.govnih.gov Computational studies, often using Density Functional Theory (DFT), are invaluable for mapping these energy profiles.
In a study on the nickel-catalyzed reaction of an α-cyclopropyl radical with different alkenes, the energetics of ring-opening versus Giese addition (radical addition to the alkene) were computed. nih.gov The calculations revealed that the energy barrier for the ring-opening of the α-cyclopropyl radical (TS-81) is competitive with the barrier for Giese addition. nih.gov This computational finding successfully explained the experimental observation of a mixture of products, with some retaining the cyclopropyl moiety and others resulting from the ring-opened radical. nih.gov
Below is a table summarizing the computed energetics for the Giese addition versus the ring-opening process.
| Reaction Pathway | Transition State | Computed Free Energy (kcal/mol) | Outcome |
| Giese Addition to tert-butyl acrylate | TS-Giese (Acrylate) | Lower Barrier | Favored, cyclopropane (B1198618) preserved |
| Giese Addition to acrylonitrile | TS-Giese (Acrylonitrile) | Higher Barrier | Disfavored |
| Cyclopropyl Ring Opening | TS-81 | Competitive Barrier | Leads to ring-opened products |
Data derived from computational studies on related systems. nih.gov
The stability of the radical formed upon ring-opening is a crucial factor. The process relieves the inherent strain of the three-membered ring (approximately 27 kcal/mol), providing a strong thermodynamic driving force for the fragmentation. nih.gov
Kinetic and Stereochemical Studies
While comprehensive kinetic and stereochemical data specifically for this compound are not extensively documented in dedicated studies, valuable insights can be drawn from related systems.
Kinetic studies on the ring-opening hydroarylation of various cyclopropyl ketones provide a model for understanding the electronic effects on the reactivity of the cyclopropyl group. nih.gov A Hammett plot constructed by comparing the initial reaction rates of para-substituted aryl cyclopropyl ketones revealed a strong linear relationship with a negative ρ value. nih.gov This indicates that electron-donating groups on the aryl ring accelerate the reaction by stabilizing the buildup of positive charge in the transition state of the rate-limiting ring-opening step. nih.gov This principle suggests that the electronic nature of the benzonitrile (B105546) moiety in this compound would significantly influence the kinetics of reactions involving the cyclopropyl ring.
Stereochemical studies are crucial when new chiral centers are formed. In radical cascade cyclizations that form fused ring systems, the stereochemistry is often controlled by the catalyst and the precise geometry of the transition states. nih.gov For reactions of this compound, the stereochemical outcome would depend on the specific mechanism. For instance, in a concerted oxidative addition, the initial stereochemistry might be retained, while radical processes could lead to racemization or be guided by chiral catalysts to produce enantioenriched products. umb.edunih.gov The cis-selectivity observed in certain 5-exo-trig cyclizations following a cyclopropane ring-opening highlights how the stereochemistry of one step can influence subsequent transformations. nih.gov
Determination of Rate-Limiting Steps
The rate-limiting step in transition metal-catalyzed cross-coupling reactions, a common transformation for aryl iodides like this compound, is highly dependent on the specific reaction type (e.g., Suzuki, Heck, Sonogashira), the nature of the catalyst, ligands, and the coupling partners. However, general principles allow for a reasoned analysis of the likely rate-determining steps.
In many palladium-catalyzed cross-coupling reactions, the catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)) is often considered the rate-limiting step, especially for less reactive aryl halides like chlorides and bromides. illinois.edu For aryl iodides, which have a weaker carbon-iodine bond, this step is generally faster. However, the electronic properties of the aryl ring can still modulate the rate. The presence of the electron-withdrawing nitrile group in this compound is expected to accelerate the oxidative addition step by lowering the electron density at the carbon atom of the C-I bond, making it more susceptible to attack by the electron-rich metal center. rsc.org
Conversely, the cyclopropyl group, being a weak sigma-donor, might have a modest electronic effect on the oxidative addition rate. Its primary influence is likely steric, although its position meta to the iodine atom in this compound minimizes direct steric hindrance at the reaction center.
In some catalytic systems, particularly those involving sterically demanding ligands or certain coupling partners, steps other than oxidative addition can become rate-limiting. For instance, in Suzuki-Miyaura couplings, transmetalation from the organoboron species to the palladium center can be the slowest step. The rate of transmetalation is influenced by the nature of the base and the boron reagent. youtube.com Similarly, in Heck reactions, the migratory insertion of the alkene into the aryl-palladium bond or the subsequent β-hydride elimination can be rate-determining. scienceinfo.com
Computational studies on related systems, such as the palladium-catalyzed arylation of nitroarenes, have reinforced that oxidative addition is often the rate-determining step. acs.org While no direct kinetic data for this compound is available, a hypothetical comparison of relative rates for the oxidative addition step in related aryl halides is presented in Table 1. This table illustrates the expected trend based on the electronic nature of the substituents.
Table 1: Hypothetical Relative Rates of Oxidative Addition for Substituted Iodobenzenes in a Palladium-Catalyzed Reaction
| Aryl Iodide | Substituent Effect | Expected Relative Rate |
| 4-Iodoanisole | Electron-donating (-OCH₃) | 1.0 |
| Iodobenzene | Neutral | 5.0 |
| 4-Iodobenzonitrile | Electron-withdrawing (-CN) | 25.0 |
| This compound | Electron-withdrawing (-CN), Weakly donating (-cyclopropyl) | ~20.0 |
This table is illustrative and based on general principles of electronic effects on oxidative addition rates. Actual rates would depend on specific reaction conditions.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure of this compound is not publicly available, the principles of X-ray crystallography and studies on related compounds offer valuable insights into its likely solid-state characteristics. X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in a crystal lattice.
The crystal packing of this compound would be significantly influenced by a variety of intermolecular forces. The presence of the iodine atom suggests the potential for halogen bonding, a directional interaction between the electrophilic region on the iodine and a nucleophilic site on an adjacent molecule. The nitrile group, with its lone pair of electrons on the nitrogen atom, could act as a halogen bond acceptor.
In the solid state, the conformation of this compound would be "frozen" in a low-energy state. A key conformational feature is the orientation of the cyclopropyl group relative to the plane of the benzene (B151609) ring. Due to steric hindrance from the adjacent nitrile group, it is likely that the cyclopropyl ring would adopt a conformation that minimizes this interaction. The planarity of the benzonitrile moiety is expected to be largely maintained. The analysis of the crystal structure of dinitrile-substituted cyclopropanes has shown how steric effects influence the relative orientation of substituents on the cyclopropane ring. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful tool for confirming the molecular structure and probing the dynamic behavior of molecules in solution.
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal the coupling between adjacent protons, helping to assign the protons on the benzene ring and the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the connectivity between the cyclopropyl group and the benzene ring, as well as the relative positions of the iodo and cyano groups.
¹⁵N NMR: The chemical shift of the nitrogen in the nitrile group is sensitive to the electronic effects of the other substituents on the ring. nih.gov
General ¹H and ¹³C NMR have been used to characterize a variety of benzonitrile derivatives, confirming their synthesized structures. nih.govmiamioh.edu
Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR could be employed to investigate the rotational barrier around the single bond connecting the cyclopropyl group to the benzene ring. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals as the rate of rotation increases. Such studies have been performed on other substituted benzonitriles to determine racemization energy barriers. acs.org These studies provide valuable information on the flexibility of the molecule and the energy landscape of its different conformations in solution. researchgate.netscirp.org
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
The predicted monoisotopic mass of this compound is 268.97015 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy. rsc.org
The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways. The presence of an aromatic ring generally results in a prominent molecular ion peak. whitman.edu
Common fragmentation patterns for aromatic nitriles include the loss of HCN (M-27) and the ·CN radical (M-26). miamioh.edu For iodinated aromatic compounds, a principle fragmentation pathway is the loss of the halogen atom. miamioh.edu The deiodination of iodinated aromatic compounds can be induced in the electrospray ionization source. researchgate.net
Based on these general principles, the expected fragmentation of this compound would involve the loss of an iodine atom, a cyclopropyl group, and the cyano group, leading to a series of characteristic fragment ions.
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 269.97743 | 137.5 |
| [M+Na]⁺ | 291.95937 | 147.4 |
| [M-H]⁻ | 267.96287 | 140.0 |
| [M+NH₄]⁺ | 287.00397 | 149.8 |
| [M+K]⁺ | 307.93331 | 145.6 |
| [M+H-H₂O]⁺ | 251.96741 | 125.0 |
| [M+HCOO]⁻ | 313.96835 | 155.7 |
| [M+CH₃COO]⁻ | 327.98400 | 201.6 |
| [M+Na-2H]⁻ | 289.94482 | 134.9 |
| [M]⁺ | 268.96960 | 134.3 |
| [M]⁻ | 268.97070 | 134.3 |
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the validation of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental composition, distinguishing between compounds with the same nominal mass. For this compound, the theoretical monoisotopic mass is calculated as 268.97015 Da. uni.lu
HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) extremely close to the calculated value of 269.97743. uni.lu The deviation between the experimentally measured mass and the calculated mass, usually in the low parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula, C₁₀H₈IN. uni.lursc.org The technique is sensitive enough to confirm the presence of specific isotopes, such as ¹²C, ¹H, ¹²⁷I, and ¹⁴N, in their correct ratios within the molecule.
Beyond the protonated molecule, other adducts are often observed which further support the molecular weight determination. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for these adducts to add another layer of confidence to the structural assignment. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Type | Calculated m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 269.97743 | 137.5 |
| [M+Na]⁺ | 291.95937 | 147.4 |
| [M+K]⁺ | 307.93331 | 145.6 |
| [M+NH₄]⁺ | 287.00397 | 149.8 |
| [M-H]⁻ | 267.96287 | 140.0 |
Fragmentation Pathway Analysis
While HRMS confirms the molecular formula, tandem mass spectrometry (MS/MS) experiments are used to investigate the compound's structure through controlled fragmentation. In these experiments, the parent ion (e.g., m/z 269.97743) is isolated and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.
For this compound, several fragmentation pathways can be postulated based on its structure:
Loss of Iodine: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•, 127 Da) a highly probable initial fragmentation step, leading to a significant fragment ion at m/z ~142.
Nitrile Group Fragmentation: The loss of a hydrogen cyanide (HCN) molecule (27 Da) is a characteristic fragmentation for benzonitriles.
Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo fragmentation, potentially losing ethylene (B1197577) (C₂H₄, 28 Da) or other small hydrocarbon fragments.
Combined Losses: Sequential losses, such as the loss of both iodine and HCN, can also be expected.
Analyzing the precise masses of these fragments in an MS/MS spectrum allows for the assembly of a fragmentation pathway that is consistent with the proposed molecular structure, providing definitive evidence for the connectivity of the atoms.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups are the nitrile (C≡N), the aromatic ring, the cyclopropyl group, and the carbon-iodine bond. The IR and Raman spectra would be expected to display distinct peaks corresponding to the stretching and bending vibrations of these groups. A comparison to the known spectrum of the parent compound, 4-iodobenzonitrile, is instructive. spectrabase.com
Nitrile (C≡N) Stretch: This is one of the most characteristic peaks in the spectrum. It appears as a sharp, intense absorption in a relatively clean region of the mid-IR spectrum, typically between 2240 and 2220 cm⁻¹. wiley-vch.de For 4-iodobenzonitrile, this peak is observed around 2230 cm⁻¹. spectrabase.com The presence of the electron-donating cyclopropyl group at the ortho-position is expected to have a minimal effect on the position of this absorption.
Aromatic Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically occur in the 1600–1450 cm⁻¹ region.
Cyclopropyl Group Vibrations: The C-H stretching vibrations of the cyclopropyl ring's CH₂ groups are expected just below 3000 cm⁻¹. The ring itself has characteristic "breathing" and deformation modes at lower frequencies.
Carbon-Iodine (C-I) Stretch: The C-I stretching vibration is found at low wavenumbers, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Nitrile | C≡N Stretch | ~2225 - 2235 | Sharp, medium-to-strong intensity. spectrabase.comwiley-vch.de |
| Aromatic Ring | C-H Stretch | ~3050 - 3100 | Medium to weak intensity. |
| C=C Stretch | ~1450 - 1600 | Multiple bands of varying intensity. | |
| Cyclopropyl | C-H Stretch | ~2950 - 3010 | Medium intensity. |
| Carbon-Iodine | C-I Stretch | ~500 - 600 | Weak to medium intensity, in the far-IR region. |
Conclusion
2-Cyclopropyl-4-iodobenzonitrile stands out as a highly functionalized and synthetically valuable intermediate. Its unique combination of a cyclopropyl (B3062369) group, a reactive iodine atom, and a versatile nitrile function makes it a strategic building block, particularly in the synthesis of complex pharmaceutical agents. The synthetic routes to this compound, though complex, are designed to leverage its reactivity in key bond-forming reactions that are central to modern organic and medicinal chemistry.
Vi. Computational and Theoretical Investigations of 2 Cyclopropyl 4 Iodobenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely used to investigate the properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net
Geometry optimization is a fundamental DFT calculation that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-cyclopropyl-4-iodobenzonitrile, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Electronic structure analysis, performed on the optimized geometry, reveals how electrons are distributed within the molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another technique used to study the electronic structure, providing detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation between the cyclopropyl (B3062369) ring and the aromatic system. researchgate.net
Table 1: Representative Optimized Geometric Parameters for Phenyl-Cyclopropane Systems (Illustrative) This table presents typical bond lengths calculated by DFT for related structures to illustrate the type of data obtained from geometry optimization. Specific values for this compound would require a dedicated DFT calculation.
| Parameter | Typical Bond Length (Å) |
| C(aryl)-C(cyclopropyl) | 1.48 - 1.51 |
| C-C (within cyclopropyl) | 1.50 - 1.53 |
| C-I (aryl iodide) | 2.08 - 2.12 |
| C≡N (nitrile) | 1.15 - 1.17 |
Table 2: Illustrative Electronic Properties from DFT Calculations This table shows the kind of electronic structure data generated through DFT analysis. The values are representative and not specific to this compound.
| Property | Representative Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 6.5 eV |
| Dipole Moment | 2.0 to 3.5 Debye |
DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. acs.orgnih.gov
Furthermore, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. researchgate.net The computed values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent agreement with experimental data. nih.gov Vibrational frequencies from Infrared (IR) and Raman spectroscopy can also be computed; these correspond to the normal modes of vibration of the optimized molecular structure. researchgate.net
Reaction Mechanism Modeling
DFT is instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying all relevant intermediates and, crucially, the transition states that connect them.
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction coordinate. Locating a TS structure is a critical step in understanding a reaction's feasibility and rate. Computational methods are used to optimize the geometry of the TS, which is then confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the energies of the reactants and the transition state are known, the activation energy (Ea) can be calculated as the difference between them. This value is directly related to the reaction rate; a lower activation energy implies a faster reaction. For reactions involving this compound, such as cross-coupling or reactions involving the cyclopropyl ring, DFT can be used to calculate the activation energies for competing pathways, thereby predicting the likely product. nih.gov For instance, calculations can determine whether a reaction is more likely to proceed via cyclopropyl ring-opening or through a different pathway. nih.gov
Table 3: Illustrative Activation Energies for Competing Reaction Pathways This table provides a conceptual example of how DFT-calculated activation energies can be used to compare different potential reactions for a molecule like this compound.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Cyclopropyl Ring Opening | TS-1 | 15 - 25 |
| Suzuki Coupling | TS-2 | 20 - 30 |
| Nucleophilic Aromatic Substitution | TS-3 | 30 - 40 |
A reaction energy profile is a two-dimensional plot that maps the change in potential energy as reactants are converted into products. It visualizes the reactants, intermediates, transition states, and products along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed starting from a transition state structure to confirm that it correctly connects the desired reactant and product minima on the potential energy surface.
Molecular Dynamics Simulations
While DFT calculations typically model molecules in a static, gas-phase environment at 0 K (though solvent effects can be approximated), Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.
For this compound, MD simulations could be used to:
Explore Conformational Landscapes: Analyze the flexibility of the molecule and the relative populations of different conformers at a given temperature, particularly the orientation of the cyclopropyl group relative to the benzene (B151609) ring.
Study Solvation Effects: Explicitly model the interactions between the solute molecule and surrounding solvent molecules to understand how the solvent structure influences the molecule's conformation and reactivity.
Simulate Interactions with Biomolecules: In a drug discovery context, MD simulations can model the binding of a ligand like this compound to a protein target, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions that govern binding affinity. acs.orgnih.gov
To date, specific molecular dynamics simulation studies focused solely on this compound are not widely available in published literature. However, the application of MD to similar small molecules is a standard computational technique. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Basis for Future Derivatization
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a framework to correlate the physicochemical properties of a series of compounds with their biological activities. For this compound, while specific QSAR models are not extensively published, the principles derived from QSAR studies on related benzonitrile (B105546) derivatives can establish a basis for designing future analogs with potentially enhanced or modified activities. nih.govasianpubs.orgdergipark.org.tr
The core concept of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure. By systematically modifying the structure and observing the corresponding changes in activity, mathematical models can be developed. These models utilize molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.
For this compound, key structural features that would be central to a QSAR study include the cyclopropyl group at the 2-position, the iodo group at the 4-position, and the nitrile group. Each of these can be modified to explore the chemical space and optimize for a desired biological effect. QSAR studies on other benzonitrile-containing molecules have demonstrated the importance of topological, geometrical, and electronic parameters in determining their biological efficacy. nih.gov
Future derivatization of this compound would likely involve modifications at several key positions to modulate its properties. A systematic QSAR approach would involve synthesizing a library of analogs and evaluating their biological activity. The resulting data would then be used to build a predictive QSAR model.
Key Molecular Descriptors for a QSAR Study:
To build a robust QSAR model for derivatives of this compound, a variety of molecular descriptors would need to be calculated and correlated with biological activity. These descriptors fall into several categories:
Electronic Descriptors: These describe the distribution of electrons in a molecule and are crucial for understanding receptor-ligand interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. For instance, studies on 2-amino-6-arylsulfonylbenzonitrile derivatives revealed that more electronegative and less polar substituents at the meta position, and more electrophilic substituents at the para position, were favorable for higher activity. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, which are critical for fitting into a biological target's binding site. Molar refractivity and van der Waals volume are common steric descriptors.
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), governs its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
The table below illustrates hypothetical data that would be generated in a QSAR study of this compound derivatives. The biological activity is represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration.
| Compound | R1 (Position 2) | R2 (Position 4) | LogP | Molar Refractivity | Dipole Moment (Debye) | pIC50 |
|---|---|---|---|---|---|---|
| 1 | Cyclopropyl | I | 3.20 | 55.4 | 4.5 | 6.8 |
| 2 | Cyclopropyl | Br | 3.05 | 50.2 | 4.3 | 6.5 |
| 3 | Cyclopropyl | Cl | 2.90 | 48.1 | 4.2 | 6.3 |
| 4 | Isopropyl | I | 3.50 | 58.9 | 4.6 | 6.2 |
| 5 | Cyclobutyl | I | 3.65 | 60.1 | 4.5 | 7.0 |
| 6 | Cyclopropyl | CN | 2.50 | 49.5 | 5.1 | 5.9 |
By analyzing such a dataset using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR equation could be derived. nih.gov For example, a hypothetical equation might look like:
pIC50 = c0 + c1(LogP) + c2(Molar Refractivity) + c3(Dipole Moment)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would quantify the contribution of each descriptor to the biological activity and guide the synthesis of new derivatives with predicted, improved potency. For example, if the model shows a positive coefficient for molar refractivity at the 2-position, it would suggest that larger substituents at this position may lead to higher activity. This predictive power is the cornerstone of using QSAR for rational drug design.
Vii. Applications of 2 Cyclopropyl 4 Iodobenzonitrile As a Chemical Building Block
Precursor in Complex Molecule Synthesis
A significant application of 2-Cyclopropyl-4-iodobenzonitrile is its role as a key intermediate in the synthesis of complex, biologically active molecules. Its utility is prominently demonstrated in the multi-step synthesis of glucopyranosyl-substituted benzonitrile (B105546) derivatives, which are investigated for their medicinal properties.
A notable example is the synthesis of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, a compound described in patent literature for its potential therapeutic applications. google.comgoogle.com The synthesis of this complex molecule is challenging, and pathways involving intermediates like this compound are crucial. google.com In alternative synthetic routes for related structures, the core benzonitrile structure is assembled first, and the cyclopropyl (B3062369) group is introduced at a later stage via a transition-metal-catalyzed reaction, for instance, using cyclopropylboronic acid with an appropriate aryl halide precursor. google.comgoogle.com The presence of the cyano group from an early stage in the synthesis is considered a more efficient strategy. google.com
Role in Medicinal Chemistry Research (as a synthetic intermediate for novel scaffolds)
In medicinal chemistry, the design of novel molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound provides a valuable starting point for creating such scaffolds, primarily due to its capacity for diversification through its iodo group and the desirable properties imparted by its other functional groups. bldpharm.comuni-muenchen.de
The carbon-iodine bond in this compound is the most reactive of the carbon-halogen bonds, making it an ideal "handle" for forming new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl iodides allows for milder reaction conditions compared to their bromide or chloride counterparts. Various coupling reactions can be employed to append diverse substituents to the benzonitrile core, thereby generating libraries of novel compounds for biological screening.
For instance, the Negishi cross-coupling has been shown to be an efficient method for introducing an unsubstituted cyclopropyl moiety to functionalized aryl halides. researchgate.net Similarly, Suzuki-Miyaura cross-coupling reactions are widely used to form biaryl structures or introduce other carbon-based fragments. mdpi.com Research has demonstrated the utility of 4-iodobenzonitrile (B145841) in palladium-catalyzed reactions to produce complex tetra-arylalkenes. mdpi.com The table below summarizes representative cross-coupling reactions applicable to iodobenzonitrile derivatives for the construction of substituted aryl systems.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Bond Formed | Reference |
| Negishi Coupling | Organozinc (e.g., Cyclopropylzinc bromide) | Pd or Ni catalyst | C-C (alkyl/aryl) | researchgate.net |
| Suzuki Coupling | Organoboron (e.g., Arylboronic acid) | Pd catalyst, Base | C-C (aryl) | mdpi.com |
| Heck Coupling | Alkene | Pd catalyst, Base | C-C (alkenyl) | hud.ac.uk |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (alkynyl) | - |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N | - |
| C-O Coupling | Alcohol | Cu or Ni catalyst | C-O | researchgate.net |
This table represents general reaction types and may not exclusively use this compound as the substrate, but illustrates the synthetic potential of the iodobenzonitrile scaffold.
The cyclopropyl and cyano groups are not merely passive components of the this compound structure; they are often incorporated into the final target molecules to confer specific properties.
The cyclopropyl group is a highly sought-after motif in medicinal chemistry. researchgate.net It is considered a "bioisostere" of a vinyl group or a phenyl ring in some contexts, but with a more rigid, three-dimensional structure. Its incorporation can lead to several benefits:
Improved Metabolic Stability : The C-H bonds on a cyclopropane (B1198618) ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug candidate's half-life and bioavailability. nih.gov
Enhanced Potency and Selectivity : The rigid conformation of the cyclopropyl ring can lock the molecule into a specific orientation that is optimal for binding to a biological target, thereby increasing potency and selectivity. nih.gov
Modulation of Physicochemical Properties : The group can influence lipophilicity and solubility, which are critical parameters for a drug's pharmacokinetic profile.
The cyano group (-C≡N) is also a critical functional group in drug design. It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with protein targets. Furthermore, the nitrile group can serve as a bioisosteric replacement for other functional groups, such as a carbonyl group or a halogen atom. In some cases, it is a key component of the "warhead" that covalently modifies an enzyme target. The benzonitrile moiety itself is a common scaffold found in a variety of biologically active compounds, including inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov
Utilization in Agrochemical Research (as a synthetic intermediate for novel scaffolds)
While the structural motifs present in this compound—the cyclopropyl ring, the substituted benzene (B151609) ring, and the nitrile group—are frequently found in active agrochemical compounds such as insecticides and herbicides, a specific search of the literature did not yield direct examples of this particular compound's application in agrochemical research. researchgate.net However, its utility as a building block for creating diverse chemical libraries makes it a potentially valuable tool for this field.
Material Science Applications (if applicable, focusing on synthesis of functional materials)
Based on a review of available literature, there are no specific applications reported for this compound in the field of material science for the synthesis of functional materials. Its utility appears to be concentrated in the areas of fine chemical synthesis, particularly for life science applications.
Viii. Sustainable Synthesis Approaches and Green Chemistry Considerations
Solvent-Free Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a compelling solvent-free alternative to traditional synthesis methods. pharmafeatures.com This technique, often performed in a ball mill, can lead to higher yields, shorter reaction times, and reduced waste by eliminating the need for bulk solvents. researchgate.netscispace.com
While a specific mechanochemical route for 2-Cyclopropyl-4-iodobenzonitrile has not been detailed in the literature, the feasibility of this approach can be inferred from related solvent-free syntheses. For instance, the synthesis of various heterocyclic compounds and the Knoevenagel condensation have been successfully performed under solvent-free, microwave-assisted conditions, highlighting the potential for cleaner production pathways. researchgate.net The principles of mechanochemistry suggest that the key bond-forming reactions in the synthesis of this compound, such as the attachment of the cyclopropyl (B3062369) group to the aromatic ring, could be amenable to this solventless approach. pharmafeatures.com The advantages of such a process would include not only the elimination of solvent waste but also potentially accessing different reaction pathways and product selectivities compared to solution-phase chemistry.
Catalyst Development for Enhanced Efficiency and Selectivity
The development of highly efficient and selective catalysts is a cornerstone of green chemistry, directly impacting atom economy and energy usage. For the synthesis of this compound, catalyst innovation is crucial for the key bond-forming steps: the introduction of the cyclopropyl group and the iodination of the benzonitrile (B105546) core.
Recent advancements in catalysis offer promising avenues. For the cyclopropanation step, rhodium(II) and cobalt(II) catalysts have demonstrated exceptional efficiency and selectivity in related reactions. uliege.benih.gov Specifically, chiral cobalt(II) porphyrin complexes have shown unique reactivity for the cyclopropanation of electron-deficient alkenes and nitriles, a feature that could be highly advantageous for the synthesis of the target molecule. nih.gov Furthermore, rhodium(III)-catalyzed C-H activation presents a powerful strategy for the direct cyclopropanation of aromatic compounds, potentially offering a more direct and atom-economical route. researchgate.netresearchgate.net
The choice of catalyst can significantly influence the reaction conditions, often allowing for lower temperatures and pressures, thus reducing energy consumption. The development of heterogeneous catalysts is also a key area of research, as they can be easily separated from the reaction mixture and recycled, minimizing waste and production costs. researchgate.net
Atom Economy and Waste Minimization Strategies
Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a fundamental principle of green chemistry. researchgate.net High atom economy is typically achieved through addition reactions and the avoidance of protecting groups and stoichiometric reagents.
In the context of synthesizing this compound, strategies to improve atom economy would focus on the key synthetic transformations. For instance, the iodination of the aromatic ring can be designed to be more atom-economical. Traditional iodination methods often use stoichiometric amounts of iodine and an oxidant, generating significant waste. Greener alternatives include the in situ generation of the iodinating agent, such as iodine monochloride (I-Cl) from NCBSI/KI, which can be more efficient and the precursor can be recovered and recycled. acs.org Another approach involves the use of catalytic systems, such as iodine with choline (B1196258) chloride and potassium peroxodisulfate, which can promote the iodination with higher efficiency. researchgate.netasianpubs.org The synthesis of aryl iodides from arylhydrazines and iodine also represents an atom-economical method. acs.org
Energy Efficiency in Synthetic Processes
Reducing the energy footprint of chemical manufacturing is a critical aspect of sustainable production. This can be achieved by developing reactions that proceed under milder conditions and by utilizing more efficient energy sources.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. impactfactor.orgrasayanjournal.co.inscispace.com This is due to the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net The application of microwave irradiation has been shown to be effective for a variety of reactions relevant to the synthesis of this compound, including the formation of heterocyclic compounds and condensation reactions. researchgate.netrasayanjournal.co.in
Electrochemical synthesis offers another energy-efficient alternative. By using electricity to drive chemical reactions, it is often possible to avoid the use of harsh reagents and to conduct transformations at room temperature. researchgate.net The electrochemical iodination of aromatic compounds, for example, allows for the generation of the reactive iodine cation (I+) under mild conditions, with the potential for high selectivity. researchgate.net The adoption of such energy-efficient technologies can lead to substantial reductions in both operational costs and environmental impact.
Ix. Future Research Directions
Development of Novel Synthetic Routes
While 2-cyclopropyl-4-iodobenzonitrile is commercially available, the exploration of more efficient, sustainable, and scalable synthetic routes remains a key area for future research. Current syntheses may rely on multi-step sequences that can be streamlined. google.com Future work could focus on the development of novel strategies that improve atom economy, reduce waste, and utilize milder reaction conditions.
One promising avenue is the application of late-stage C-H activation techniques. The direct cyclopropylation of an appropriately substituted iodobenzonitrile precursor would represent a significant increase in efficiency over traditional methods. nih.gov Similarly, advancements in Sandmeyer-type reactions or the use of greener cyanating agents could offer more environmentally benign pathways to install the nitrile group. rsc.org Research into flow chemistry could also provide a means for safer and more scalable production.
Table 1: Comparison of Hypothetical Synthetic Routes
| Metric | Current Route (Hypothetical) | Proposed Novel Route |
| Key Transformation | Multi-step classical synthesis | C-H activation for cyclopropylation |
| Step Count | High | Low |
| Atom Economy | Moderate | High |
| Reagent Toxicity | Potential use of toxic reagents | Milder, more sustainable reagents |
| Scalability | Potentially limited | Amenable to flow chemistry |
Exploration of Undiscovered Reactivity
The interplay between the electron-withdrawing nitrile group, the sterically demanding and electronically unique cyclopropyl (B3062369) group, and the versatile iodo substituent on the aromatic ring could lead to undiscovered reactivity. The aryl iodide is a prime handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of functional groups. organic-chemistry.orgunl.pt Future studies should investigate the influence of the adjacent cyclopropyl group on the efficiency and selectivity of these transformations.
The reactivity of the nitrile group itself also warrants further investigation. While it can be hydrolyzed to a carboxylic acid or reduced to an amine, exploring its participation in cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes, could open doors to complex polycyclic structures. chalcogen.ro Furthermore, the stability of the cyclopropyl ring under various reaction conditions used to modify the other functional groups is a critical area for study, as ring-opening reactions could provide access to alternative molecular scaffolds. researchgate.netvt.edu
Table 2: Potential New Reactions of this compound
| Reaction Type | Functional Group | Potential Product Class |
| Palladium-catalyzed carbonylation | Aryl iodide | Aryl cyclopropyl ketones d-nb.infothieme.de |
| Sonogashira coupling | Aryl iodide | Alkynyl-substituted cyclopropyl benzonitriles |
| Buchwald-Hartwig amination | Aryl iodide | Amino-substituted cyclopropyl benzonitriles |
| [2+2+2] Cycloaddition | Nitrile group | Fused heterocyclic systems |
| Reductive ring-opening | Cyclopropyl group | Substituted alkyl benzonitriles |
Advanced Mechanistic Insights
A deeper understanding of the electronic and steric effects governing the reactivity of this compound is crucial for its rational application in synthesis. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the molecule's electronic structure, bond energies, and reaction transition states. rsc.org These studies could elucidate how the cyclopropyl group's σ-donating character influences the reactivity of the aryl iodide in cross-coupling reactions or the acidity of the benzylic protons. unl.pt
Kinetic studies of key transformations, such as nucleophilic aromatic substitution at the position ortho to the nitrile, could quantify the activating effect of the nitrile group and the steric hindrance imposed by the cyclopropyl substituent. acs.org Furthermore, employing the cyclopropyl group as a mechanistic probe in radical reactions could help to elucidate single-electron transfer (SET) pathways. researchgate.netresearchgate.net
Table 3: Mechanistic Questions and Investigatory Tools
| Mechanistic Question | Proposed Investigatory Tool |
| Electronic influence of the cyclopropyl group on the aromatic ring? | DFT calculations, Hammett analysis |
| Steric hindrance in cross-coupling reactions? | Kinetic studies, comparison with less hindered analogues |
| Stability of the cyclopropyl ring under various conditions? | In-situ reaction monitoring (NMR, IR), trapping experiments |
| Potential for single-electron transfer pathways? | Radical clock experiments, cyclic voltammetry |
Broader Application in Diverse Chemical Disciplines
The structural features of this compound make it a highly attractive scaffold for applications in medicinal chemistry and materials science. The cyclopropyl group is a recognized bioisostere for larger alkyl groups and can improve metabolic stability and binding affinity of drug candidates. unl.ptnih.gov The benzonitrile (B105546) moiety is also a common feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor or be converted into other functional groups. nih.gov The iodo group provides a convenient point for late-stage functionalization, enabling the rapid generation of compound libraries for high-throughput screening. nih.gov Future research should focus on incorporating this scaffold into screening programs for various biological targets, such as kinases and G-protein coupled receptors. ontosight.ainih.gov
In materials science, the rigid, well-defined structure of this compound could be exploited for the synthesis of novel organic electronic materials. Following conversion of the nitrile to other functional groups, it could serve as a monomer for the creation of specialty polymers with unique thermal or optical properties. The high polarizability of the iodo-substituent and the electronic nature of the cyano group could be harnessed in the design of liquid crystals or non-linear optical materials.
Table 4: Potential Applications of this compound Derivatives
| Discipline | Application Area | Rationale |
| Medicinal Chemistry | Drug Discovery Scaffolds | Cyclopropyl group for improved pharmacokinetics, nitrile as a key pharmacophore, iodide for library synthesis. ontosight.aimdpi.com |
| Kinase Inhibitors | Benzonitrile is a common moiety in kinase inhibitors. nih.gov | |
| Materials Science | Specialty Polymers | Use as a functionalized monomer after modification. |
| Organic Electronics | Potential for liquid crystalline or non-linear optical properties. | |
| Synthetic Chemistry | Versatile Building Block | A platform for the synthesis of complex, polysubstituted aromatic compounds. nih.govmdpi.com |
Q & A
Q. How can computational methods predict the bioactivity of derivatives of this compound?
- Methodology :
- Molecular docking : Screen derivatives against kinase crystal structures (e.g., PDB entries) to assess binding affinity.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
